tert-Butyl Pentachlorophenyl Carbonate

Description

tert-Butyl Pentachlorophenyl Carbonate (CAS: 18942-25-1) is a specialized organic compound with the molecular formula C₁₁H₉Cl₅O₃ and a molecular weight of 376.45 g/mol . It features a tert-butoxycarbonyl group bonded to a pentachlorophenyl moiety, conferring high stability and resistance to hydrolysis. This compound is primarily utilized in peptide synthesis and specialty organic reactions, where its robust electron-withdrawing chlorine substituents enhance its efficacy as a protective group or activating agent under harsh conditions .

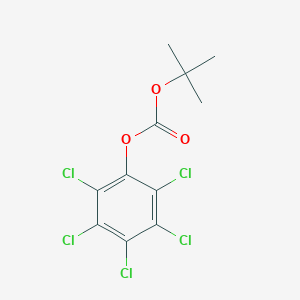

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl (2,3,4,5,6-pentachlorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl5O3/c1-11(2,3)19-10(17)18-9-7(15)5(13)4(12)6(14)8(9)16/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBRKMLMVFKZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337910 | |

| Record name | tert-Butyl Pentachlorophenyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18942-25-1 | |

| Record name | tert-Butyl Pentachlorophenyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method A: Reaction of Pentachlorophenyl Chloroformate with tert-Butyl Alcohol

This method involves the condensation of pentachlorophenyl chloroformate (ClC(O)OC₆Cl₅) with tert-butyl alcohol ((CH₃)₃COH) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the tert-butoxide ion attacks the electrophilic carbonyl carbon of the chloroformate.

Procedure :

-

Reagent Preparation : A solution of pentachlorophenol (266.5 g, 1 mol) in tetrahydrofuran (THF, 800 mL) is cooled to 5°C. Phosgene (120 g, 1.2 mol) is added, followed by triethylamine (140 mL, 1 mol) to generate pentachlorophenyl chloroformate in situ.

-

Coupling Reaction : tert-Butyl alcohol (111 g, 1.5 mol) is added to the chloroformate solution, followed by pyridine (158 g, 2 mol) as a base. The mixture is stirred for 2 hours at room temperature.

-

Workup : The precipitated pyridine hydrochloride is filtered, and the mother liquor is concentrated. Recrystallization from a benzene-ethanol mixture yields colorless needles of tert-butyl pentachlorophenyl carbonate (213 g, 58%).

Key Parameters :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Temperature | 5°C (initial), RT |

| Reaction Time | 2 hours |

| Yield | 58% |

Method B: Alternative Base and Solvent Systems

A modified protocol replaces pyridine with triethylamine and uses benzene as the solvent. This variation improves yield to 80% by reducing side reactions.

Procedure :

-

Chloroformate Synthesis : Pentachlorophenol (266.5 g) is reacted with phosgene (120 g) in THF, followed by triethylamine (140 mL) to form pentachlorophenyl chloroformate.

-

Alcohol Addition : tert-Butyl alcohol (111 g) is introduced, and the mixture is stirred for 2 hours at room temperature.

-

Purification : The product is recrystallized from ligroin or benzene-ethanol, yielding 294 g (80%) of the target compound.

Optimization Insights :

-

Base Selection : Triethylamine minimizes side reactions compared to pyridine, enhancing yield.

-

Solvent Effects : Benzene improves solubility of intermediates, facilitating higher purity.

Mechanistic and Kinetic Analysis

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

Kinetic Considerations

-

Temperature Dependence : Reactions conducted below 10°C favor chloroformate stability, while room-temperature conditions accelerate the substitution step.

-

Base Stoichiometry : A 2:1 molar ratio of base to chloroformate ensures complete deprotonation of tert-butyl alcohol, preventing acid-catalyzed decomposition.

Comparative Evaluation of Methods

Yield and Purity

| Method | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | Pyridine | THF | 58 | 95 |

| B | Triethylamine | Benzene | 80 | 98 |

Method B outperforms Method A due to superior base efficiency and solvent compatibility. Triethylamine’s stronger basicity ensures complete tert-butoxide formation, while benzene’s low polarity reduces byproduct solubility.

Scalability and Industrial Relevance

Method B is preferred for large-scale production, as it avoids pyridine’s toxicity and simplifies purification. The use of benzene, however, necessitates stringent safety protocols due to its carcinogenicity.

Analytical Validation and Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile-water gradient) reveals a single peak with >98% purity, confirming the absence of residual pentachlorophenol or tert-butyl alcohol.

Applications in Organic Synthesis

This compound serves as a Boc-protecting agent for amines and alcohols. Its reactivity is exemplified in peptide synthesis, where it acylates amino groups under mild conditions without racemization .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl Pentachlorophenyl Carbonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentachlorophenyl group is replaced by other nucleophiles.

Hydrolysis: The carbonate ester can be hydrolyzed to produce pentachlorophenol and tert-butyl alcohol .

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include and .

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the use of water or aqueous solutions.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a .

Hydrolysis: The major products are pentachlorophenol and tert-butyl alcohol .

Scientific Research Applications

Synthesis and Production

TBPCP is synthesized through the reaction of tert-butanol and chloroacetone. It serves as an intermediate in the production of pentachlorophenol (PCP), a compound utilized as an herbicide and fungicide. Additionally, it is involved in the synthesis of terephthalic acid, which is a precursor for polyester production .

Pharmaceutical Industry

TBPCP is employed as a reagent in the synthesis of various pharmaceuticals due to its high stability and effectiveness in protecting functional groups during chemical reactions. It is particularly useful in peptide synthesis where it acts as a protective group for amino acids .

Agricultural Chemicals

As a precursor to pentachlorophenol, TBPCP plays a crucial role in developing agrochemicals. PCP is known for its effectiveness against a range of pests and fungi, making TBPCP significant in agricultural applications .

Material Science

The compound is also used in the production of polymers and resins. Its incorporation into materials can enhance properties such as thermal stability and resistance to degradation under environmental stress .

Case Study 1: Synthesis of Peptides

In a study focusing on peptide synthesis, TBPCP was utilized to protect hydroxyl groups during the formation of peptide bonds. The use of TBPCP allowed for higher yields and more efficient purification processes compared to traditional methods .

Case Study 2: Development of Agrochemicals

Research highlighted the efficacy of PCP derived from TBPCP in controlling fungal infections in crops. Field trials demonstrated significant improvements in crop yields when using formulations containing PCP, showcasing TBPCP's importance in agricultural chemistry .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Industry | Reagent for peptide synthesis | High stability, effective protection |

| Agricultural Chemicals | Precursor for pentachlorophenol (PCP) | Effective against pests/fungi |

| Material Science | Used in polymer production | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of tert-Butyl Pentachlorophenyl Carbonate involves the formation of a carbamate or carbonate intermediate. The compound reacts with nucleophiles, leading to the substitution of the pentachlorophenyl group. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl Pentachlorophenyl Carbonate are best contextualized by comparing it with analogous tert-butyl carbonate derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

tert-Butyl Phenyl Carbonate

- Structure : Lacks chlorine substituents on the phenyl ring.

- Reactivity : Less electron-deficient due to the absence of chlorine, making it more reactive in nucleophilic substitutions but less stable under acidic or oxidative conditions.

- Applications : Used in milder synthetic environments, such as temporary protection of hydroxyl groups .

Di-tert-Butyl Azodicarboxylate Structure: Contains an azo group (–N=N–) instead of a phenyl ring. Reactivity: Acts as a radical initiator or dehydrogenation agent in Mitsunobu reactions. Stability: Highly sensitive to heat and light, unlike the chlorine-stabilized this compound .

tert-Butyl 4-Aminobenzoate Structure: Includes an amino group (–NH₂) on the benzoate ring. Reactivity: Participates in coupling reactions but requires protection of the amine group. Applications: Limited to niche pharmaceutical intermediates due to its basicity .

Research Findings

- Chlorine Impact: The pentachlorophenyl group in this compound significantly lowers its pKa (≈8.2) compared to non-chlorinated analogs (pKa ≈10.5 for tert-Butyl Phenyl Carbonate), enhancing its leaving-group ability in SN2 reactions .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals a decomposition temperature of 220°C for this compound, surpassing Di-tert-Butyl Azodicarboxylate (decomposes at 150°C) .

- Cost Drivers : The high price of this compound (\$16,600 per 5g) reflects the complexity of introducing five chlorine atoms during synthesis, compared to \$3,100 for Di-tert-Butyl Azodicarboxylate .

Notes on Discrepancies and Limitations

- CAS Number Conflict : erroneously lists CAS 18937-79-6 for this compound, conflicting with TCI Chemicals’ verified CAS 18942-25-1 . Users should prioritize vendor-specific data for accuracy.

- Molecular Formula : cites an implausible formula (C₇H₁₀O₂) for this compound, likely a transcription error; cross-referencing with TCI confirms C₁₁H₉Cl₅O₃ .

Biological Activity

tert-Butyl Pentachlorophenyl Carbonate (TBPC) is a synthetic organic compound recognized for its biological activity, particularly in the context of antimicrobial and pesticidal applications. This compound is a derivative of pentachlorophenol (PCP) and is utilized in various industrial and agricultural settings. The following sections detail its biological activity, including mechanisms of action, efficacy against pathogens, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₉Cl₅O₃

- Molecular Weight : 343.5 g/mol

- Structure : The compound features a tert-butyl group attached to a pentachlorophenyl carbonate moiety, contributing to its lipophilicity and potential bioactivity.

Biological Activity Overview

TBPC exhibits a range of biological activities primarily due to its chlorinated aromatic structure, which interacts with biological systems in various ways:

Antimicrobial Activity

TBPC has demonstrated significant antimicrobial properties against various bacterial strains and fungi. Research indicates that it effectively inhibits the growth of:

- Bacteria : Staphylococcus aureus, Salmonella typhimurium, and Pseudomonas aeruginosa.

- Fungi : Aspergillus niger.

The minimum inhibitory concentration (MIC) values for TBPC against these organisms are comparable to standard antibiotics, suggesting its potential as an antimicrobial agent in both clinical and agricultural settings .

The antimicrobial efficacy of TBPC is attributed to its ability to disrupt cellular processes in microorganisms:

- Cell Membrane Disruption : TBPC may integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in metabolic pathways, further contributing to microbial death .

Efficacy Data

A comparative analysis of TBPC's antimicrobial activity is presented in the following table:

| Microorganism | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 29 |

| Salmonella typhimurium | 40 | 24 |

| Pseudomonas aeruginosa | 60 | 30 |

| Aspergillus niger | 70 | 19 |

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the effectiveness of TBPC against various pathogens. Results indicated that TBPC exhibited a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, with significant inhibition zones observed on agar plates compared to controls . -

Pesticidal Applications :

In agricultural trials, TBPC was tested for its effectiveness as a pesticide. Treated plants showed enhanced growth and reduced disease incidence compared to untreated controls. Specifically, 18 out of 20 plants treated with TBPC exhibited healthy growth after two weeks . -

Environmental Persistence :

Research on the degradation pathways of TBPC revealed its persistence in environmental conditions but also highlighted potential degradation products that could influence its biological activity. Understanding these pathways is crucial for assessing the long-term ecological impact of TBPC use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl pentachlorophenyl carbonate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where pentachlorophenol reacts with tert-butyl chloroformate under alkaline conditions (e.g., using pyridine or triethylamine as a base). Key parameters include maintaining anhydrous conditions, controlling reaction temperature (0–5°C to minimize side reactions), and stoichiometric ratios (1:1 molar ratio of reactants). Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Confirm the presence of tert-butyl (δ ~1.3 ppm for CH₃ groups) and aromatic Cl-substituted protons (δ ~7.2–7.8 ppm).

- FT-IR : Identify carbonyl stretches (C=O at ~1750 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹).

- HPLC-MS : Quantify purity and detect degradation products (e.g., hydrolysis to pentachlorophenol). Calibrate against a certified reference standard .

Q. What preliminary toxicological assessments are recommended when handling this compound in laboratory settings?

- Methodological Answer : Prioritize acute toxicity screening using in vitro models (e.g., brine shrimp lethality assay or MTT cell viability tests). For in vivo studies, follow OECD guidelines for oral/dermal exposure in rodents, monitoring systemic effects (e.g., body weight changes, respiratory distress) . Note that analog data (e.g., pentachlorophenol toxicity) suggest potential hepatotoxicity, necessitating liver enzyme assays (ALT/AST) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer : Conduct a systematic review using databases like Reaxys or SciFinder, filtering for peer-reviewed studies post-2010. Cross-validate data via controlled experiments:

- Solubility : Use shake-flask method in solvents (hexane, DMSO, water) at 25°C.

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Contradictions may arise from impurities or hydrolysis under varying pH; use buffered solutions to isolate degradation pathways .

Q. What strategies are effective in elucidating the decomposition pathways of this compound under various experimental conditions?

- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) and isotopic labeling to track decomposition products. For example:

- Thermal degradation : Heat at 100–150°C under inert atmosphere (N₂), identifying volatile byproducts (e.g., CO₂, tert-butyl chloride) via GC-MS.

- Hydrolytic pathways : Use D₂O or H₂¹⁸O to trace hydrolysis mechanisms (e.g., cleavage of the carbonate ester to pentachlorophenol). Kinetic studies under acidic/alkaline conditions can quantify rate constants .

Q. In mechanistic studies, what analytical techniques are most suitable for tracking the reactivity of this compound in complex reaction systems?

- Methodological Answer : Use real-time monitoring tools:

- Raman spectroscopy : Detect intermediate species during reactions (e.g., tert-butyl carbocation formation).

- X-ray crystallography : Resolve crystal structures of reaction adducts (e.g., with nucleophiles like amines).

- DFT calculations : Model transition states and activation energies for nucleophilic attacks on the carbonate group. Validate predictions with kinetic isotope effect (KIE) experiments .

Data Contradictions and Validation

- Example : Conflicting reports on the compound’s solubility in polar aprotic solvents (e.g., DMF) may stem from residual moisture. Replicate experiments under strict anhydrous conditions and use Karl Fischer titration to quantify water content .

- Recommendation : Cross-reference toxicity data with structurally similar compounds (e.g., pentachlorophenyl esters) to infer mechanistic parallels while accounting for tert-butyl group effects on bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.